molecular formula C13H18F2N2O2 B13677894 Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate

Cat. No.: B13677894
M. Wt: 272.29 g/mol
InChI Key: QJTKOCCJCXJXCE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring enhances the compound’s biological activity and stability, making it a valuable building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate typically involves multiple steps. One common method starts with the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole. This intermediate is then reacted with a bromination reagent and AIBN, followed by hydrolysis to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. The next step involves fluorination to produce 4-halogen-3-difluoromethyl-1-methylpyrazole, which is finally reacted with ethyl chloroformate and a Grignard reagent to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often focuses on optimizing yield and purity while minimizing environmental impact. A cost-competitive and green route has been developed, which significantly reduces the environmental footprint compared to traditional methods. This route involves the use of bulk fluorine-containing starting materials and efficient reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and stability .

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle. This inhibition disrupts the energy production in pathogenic fungi, leading to their death . The difluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is unique due to its difluoromethyl group, which imparts enhanced biological activity and stability. Similar compounds include:

Biological Activity

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is a compound of interest in the field of medicinal chemistry and agricultural science, primarily due to its biological activity. This compound is structurally related to various pyrazole derivatives, which have been extensively studied for their fungicidal and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound can be described as an ester derived from cyclohexanecarboxylic acid and a difluoromethyl-substituted pyrazole. The presence of the difluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

The primary mechanism of action for compounds like this compound involves the inhibition of key enzymes in various biological pathways. Specifically, it has been noted that related compounds act as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. This inhibition leads to disrupted energy production in fungal cells, making it effective against certain fungal pathogens.

Efficacy Against Fungal Pathogens

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against species such as Alternaria and Zymoseptoria tritici, which are known to cause severe crop diseases.

Pathogen Activity Reference
Alternaria speciesEffective
Zymoseptoria triticiModerate effectiveness
Phytophthora infestansNo significant activity

Pharmacological Properties

In addition to its agricultural applications, this compound may possess pharmacological properties that warrant further investigation. Compounds in this class have been linked to anti-inflammatory effects and potential use in treating various diseases, including neurodegenerative disorders.

Study 1: Antifungal Efficacy

A study conducted by researchers at Syngenta evaluated the antifungal efficacy of this compound against Alternaria solani. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL, demonstrating its potential as a viable fungicide.

Study 2: Inhibition of Succinate Dehydrogenase

Another important study focused on the mechanism of action of related pyrazole compounds. It was found that these compounds effectively inhibited succinate dehydrogenase activity in vitro, leading to decreased ATP production in treated fungal cells. This study highlighted the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C13H18F2N2O2

Molecular Weight

272.29 g/mol

IUPAC Name

ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H18F2N2O2/c1-2-19-13(18)9-3-5-10(6-4-9)17-8-7-11(16-17)12(14)15/h7-10,12H,2-6H2,1H3

InChI Key

QJTKOCCJCXJXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)N2C=CC(=N2)C(F)F

Origin of Product

United States

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